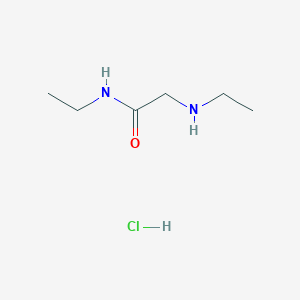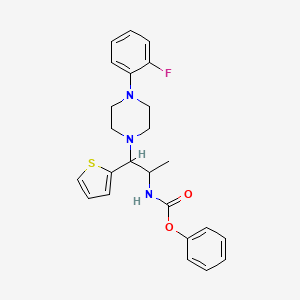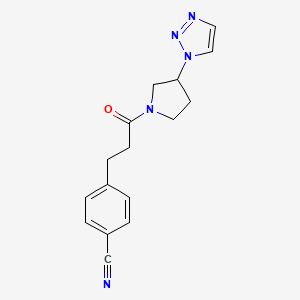![molecular formula C24H26FN3O5S B2862352 Ethyl 4-[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetyl]piperazine-1-carboxylate CAS No. 686744-03-6](/img/structure/B2862352.png)
Ethyl 4-[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetyl]piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Ethyl 4-[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetyl]piperazine-1-carboxylate” is a complex organic molecule that contains several functional groups including an indole ring, a piperazine ring, a sulfonyl group, and a carboxylate ester .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the indole ring could be formed through a Fischer indole synthesis or a Bartoli indole synthesis . The piperazine ring could be introduced through a reaction with a suitable diamine .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The indole and piperazine rings would provide a rigid, cyclic structure, while the sulfonyl and carboxylate groups would introduce polar characteristics .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions. For example, the indole ring is susceptible to electrophilic substitution. The sulfonyl group could be reduced to a sulfide, and the ester could be hydrolyzed to a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl and carboxylate groups could make the compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives, including the compound , have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents . These compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Anti-inflammatory Activity
Indole derivatives have also been found to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
The anticancer activity of indole derivatives is another area of significant interest . These compounds could potentially be used in the development of new cancer treatments.
Anti-HIV Activity
Some indole derivatives have been reported to have anti-HIV activity . This suggests that they could potentially be used in the development of new treatments for HIV.
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties . This means they could potentially be used in the treatment of conditions caused by oxidative stress.
Antimicrobial Activity
The antimicrobial activity of indole derivatives is another area of significant interest . These compounds could potentially be used in the development of new antimicrobial treatments.
Antitubercular Activity
Indole derivatives have also been found to possess antitubercular properties . This makes them potentially useful in the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic properties . This means they could potentially be used in the development of new treatments for diabetes.
Wirkmechanismus
Target of Action
The primary targets of this compound are likely to be multiple receptors due to the presence of an indole nucleus . Indole derivatives have been found to bind with high affinity to these receptors, which play a crucial role in various biological activities .
Mode of Action
The compound interacts with its targets through the indole nucleus, which is known to readily undergo electrophilic substitution due to excessive π-electrons delocalization . This interaction can result in changes at the molecular level, leading to the compound’s biological effects .
Biochemical Pathways
The affected pathways are likely to be diverse, given the broad-spectrum biological activities of indole derivatives . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these pathways can vary widely, depending on the specific biological activity involved .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biological activity involved. For instance, if the compound exhibits antiviral activity, it could inhibit the replication of viruses within the host cells . If it shows anticancer activity, it could inhibit the proliferation of cancer cells or induce their apoptosis .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as temperature can affect the reaction rate . Additionally, the presence of other substances in the environment, such as catalysts, can also influence the compound’s action .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 4-[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O5S/c1-2-33-24(30)27-13-11-26(12-14-27)23(29)17-34(31,32)22-16-28(21-6-4-3-5-20(21)22)15-18-7-9-19(25)10-8-18/h3-10,16H,2,11-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPAYQHZWRLJHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetyl]piperazine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3Z)-1-benzyl-3-{[(3-chlorophenyl)amino]methylidene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2862273.png)


![5-[2-(Morpholin-4-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B2862276.png)

![5-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B2862278.png)
![2-Butyl-6-(2,3-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2862281.png)



![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2862287.png)
![6-bromo-5-chloro-N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2862290.png)